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Compound of Interest
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Cat. No.: B15598285 Get Quote

Introduction

diSulfo-Cy3 Alkyne is a water-soluble, bright orange-fluorescent dye optimized for in vivo

imaging applications.[1][2] As a member of the cyanine dye family, it possesses favorable

optical properties, including high photostability and a high quantum yield.[3] The key features of

this probe are the two sulfo- groups, which confer excellent water solubility, and a terminal

alkyne group.[2][4] The alkyne functional group enables the dye to be covalently attached to

azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction, a type of "click chemistry".[1][5][6] This bioorthogonal conjugation strategy allows for

the specific labeling of proteins, peptides, nucleic acids, or small molecules for subsequent

tracking and visualization within a living organism.[2][7]

Key Features and Advantages:
High Water Solubility: The presence of two sulfonate (sulfo-) groups minimizes aggregation

in aqueous buffers and physiological media, which is critical for in vivo applications.[4]

Bright & Photostable Fluorescence: Cy3 is a well-characterized fluorophore with a high

extinction coefficient and good quantum yield, providing strong signals for sensitive

detection.[3][8]

Bioorthogonal Labeling: The alkyne group facilitates highly specific and efficient "click"

conjugation to azide-modified molecules, ensuring that the dye is attached only to the target

of interest without interfering with native biological processes.[6][9]
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Optimal Wavelengths: The excitation and emission maxima of Cy3 are in the visible range,

making it compatible with a wide array of common in vivo imaging systems and microscopes.

[1][8]

Quantitative Data
The optical and physical properties of diSulfo-Cy3 Alkyne are summarized below. These

parameters are essential for configuring imaging instrumentation and for quantitative analysis.

Property Value Reference(s)

Excitation Maximum (λex) ~548 - 555 nm [1][5]

Emission Maximum (λem) ~567 - 572 nm [1][5]

Molar Extinction Coeff. ~150,000 - 162,000 M⁻¹cm⁻¹ [1][5]

Fluorescence Quantum Yield ~0.15 [5]

Molecular Weight ~675.8 g/mol (Sodium Salt) [5]

Solubility Water, DMSO, DMF [1][5]

Purity >95% [5]

Storage Conditions
-20°C, protected from light,

desiccated
[5][8]

Principle of Application: Bioorthogonal Labeling via
Click Chemistry
The primary application of diSulfo-Cy3 alkyne in vivo involves a two-step process. First, a

biomolecule of interest (e.g., a protein or antibody) is functionalized with an azide group.

Second, this azide-modified molecule is reacted with diSulfo-Cy3 alkyne in the presence of a

copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, covalently attaching the

fluorescent dye to the biomolecule for subsequent imaging studies.
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Step 1: Bioorthogonal Functionalization

Step 2: Click Chemistry Conjugation

Biomolecule of Interest
(e.g., Protein, Peptide)

Azide Moiety
(-N3)

 Introduce Azide Group
(Metabolic or Chemical Labeling) 

Azide-Modified Biomolecule

Cu(I) Catalyzed
Azide-Alkyne Cycloaddition

(CuAAC)

 Reacts with diSulfo-Cy3 Alkyne

Fluorescently Labeled Probe
(Ready for In Vivo Use)

Click to download full resolution via product page

Caption: Bioorthogonal labeling workflow using Click Chemistry.
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Experimental Protocols
This section provides detailed protocols for labeling a target molecule with diSulfo-Cy3 alkyne
and its subsequent use in a typical in vivo imaging experiment.

Protocol 1: Labeling of Azide-Modified Protein with
diSulfo-Cy3 Alkyne
This protocol describes the copper-catalyzed click reaction to conjugate the dye to a protein

that has been previously modified to contain an azide group.

Materials:

Azide-modified protein (in PBS or other amine-free buffer)

diSulfo-Cy3 Alkyne (resuspended in anhydrous DMSO or water to 10 mM)

Copper(II) Sulfate (CuSO₄) solution (50 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

Sodium Ascorbate (freshly prepared, 100 mM in water)

PBS (pH 7.4)

Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology:

Prepare the Protein: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in

PBS.

Prepare the Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 50 mM

CuSO₄ solution and the 50 mM THPTA solution. Vortex briefly. This complex prevents copper

precipitation and is the active catalyst source.

Initiate the Reaction: In a separate tube, add the following components in order:
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Azide-modified protein solution.

diSulfo-Cy3 Alkyne solution (to a final 5-10 molar excess relative to the protein).

Catalyst Premix (to a final concentration of 1-2 mM Copper).

Freshly prepared Sodium Ascorbate solution (to a final concentration of 5 mM). This

reduces Cu(II) to the active Cu(I) state.

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours,

protected from light.

Purification: Remove the unreacted dye and catalyst components by passing the reaction

mixture through a spin desalting column equilibrated with PBS, following the manufacturer's

instructions.

Quantification: Measure the absorbance of the purified conjugate at 280 nm (for protein) and

550 nm (for Cy3). Calculate the degree of labeling (DOL) to determine the average number

of dye molecules per protein. The labeled conjugate is now ready for in vivo administration.

Protocol 2: In Vivo Fluorescence Imaging in a Murine
Model
This protocol outlines the general steps for whole-body imaging of a small animal after

administration of the diSulfo-Cy3-labeled probe.

Animal Preparation and Housing:

Subjects: Use appropriate mouse strains (e.g., SPF BALB/c nude mice, 6-8 weeks old) for

the study.[7]

Acclimatization: Allow animals to acclimate for at least 24 hours with free access to food and

water.[7] To reduce autofluorescence from chlorophyll, animals may be switched to a

specialized low-fluorescence diet for 1-2 weeks prior to imaging.[10]

Anesthesia: Anesthetize the animal using a suitable method, such as intraperitoneal injection

of 2% sodium pentobarbital or isoflurane inhalation, to ensure the animal remains immobile
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during imaging.[7][10] Maintain body temperature with a heating pad.[10]

Administration and Imaging Workflow:

1. Animal Preparation
- Anesthetize mouse

- Place on imaging stage

2. Baseline Imaging
- Acquire pre-injection

(autofluorescence) image

3. Probe Administration
- Inject Cy3-labeled probe

(e.g., tail vein injection)

4. Dynamic Live Imaging
- Acquire images at set time points

(e.g., 5, 30, 60 min; 4, 24 h)

5. Data Analysis
- Define Regions of Interest (ROI)
- Quantify fluorescence intensity

6. Ex Vivo Analysis (Optional)
- Euthanize animal
- Harvest organs

- Image organs ex vivo

 After final time point 

7. Histology (Optional)
- Fix, slice, and stain tissue

- Confirm localization with microscopy

Click to download full resolution via product page

Caption: General workflow for in vivo and ex vivo imaging.
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Methodology:

Positioning: Place the anesthetized mouse in a prone or supine position within the dark

chamber of a small animal in vivo imaging system (e.g., IVIS® Spectrum).[7]

Baseline Image: Acquire a pre-injection fluorescence image to measure background

autofluorescence. Use an excitation filter around 535 nm and an emission filter around 580

nm, consistent with Cy3's spectral properties.

Probe Injection: Dilute the purified diSulfo-Cy3-labeled probe in sterile PBS. Inject a defined

dose (e.g., 100-200 µL) into the animal, typically via the tail vein for systemic distribution.[7]

[10] The optimal dose must be determined empirically for each specific probe and model.

Image Acquisition: Begin acquiring fluorescence images immediately after injection and

continue at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's

biodistribution, target accumulation, and clearance.[7][10] Maintain consistent imaging

parameters (exposure time, binning, f/stop) across all sessions for comparability.

Data Analysis: Use the system's software to draw Regions of Interest (ROIs) over target

tissues (e.g., tumor, liver, kidneys) and non-target tissues. Quantify the average radiant

efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI to analyze probe accumulation over time.

Protocol 3: Ex Vivo Organ Imaging and Histology
To confirm the in vivo signal source and analyze distribution at higher resolution, ex vivo

analysis is often performed.

Organ Harvest: At the final imaging time point, euthanize the animal according to approved

institutional protocols. Immediately dissect the major organs (e.g., heart, lungs, liver, spleen,

kidneys, tumor).

Ex Vivo Imaging: Arrange the harvested organs in the imaging system and acquire a final

fluorescence image using the same parameters as the in vivo scans. This helps confirm

which organs are responsible for the observed signals without interference from overlying

tissue.
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Fixation and Slicing: For histological analysis, fix the organs in 4% paraformaldehyde for at

least 4 hours.[7] Subsequently, cryoprotect the tissues by incubating in sucrose solutions

(e.g., 20% then 30% sucrose in PBS) before freezing and sectioning into thin slices (e.g., 20

µm).[7]

Microscopy: Mount the tissue slices on microscope slides. A nuclear counterstain like DAPI

may be applied.[7] Use a confocal or fluorescence microscope with appropriate lasers (e.g.,

532 nm or 555 nm) and filters to visualize the cellular localization of the diSulfo-Cy3 signal

within the tissue.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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